5-Fluoro-2-n-propoxybenzoic acid
Overview
Description
5-Fluoro-2-n-propoxybenzoic acid: is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is characterized by the presence of a fluorine atom at the 5th position and a propoxy group at the 2nd position on the benzoic acid ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of 5-Fluoro-2-n-propoxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-n-propoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzaldehyde.
Substitution: Formation of substituted benzoic acids with different functional groups.
Scientific Research Applications
Chemistry: 5-Fluoro-2-n-propoxybenzoic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions of fluorinated molecules with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-n-propoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The propoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes. The overall effect is a modulation of the target’s activity, leading to the desired biological or chemical outcome .
Comparison with Similar Compounds
5-Fluoro-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a propoxy group.
5-Fluoro-2-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a propoxy group.
5-Fluoro-2-butoxybenzoic acid: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness: 5-Fluoro-2-n-propoxybenzoic acid is unique due to the specific combination of the fluorine and propoxy groups, which confer distinct chemical and biological properties. The propoxy group provides a balance between hydrophilicity and lipophilicity, enhancing the compound’s solubility and membrane permeability. The fluorine atom increases the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-fluoro-2-propoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKMAJFXGVTCMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305983 | |
Record name | 5-Fluoro-2-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127980-13-6 | |
Record name | 5-Fluoro-2-propoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127980-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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